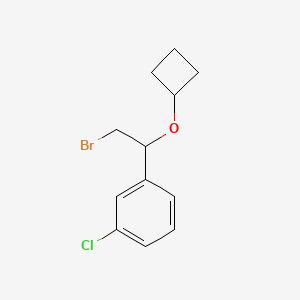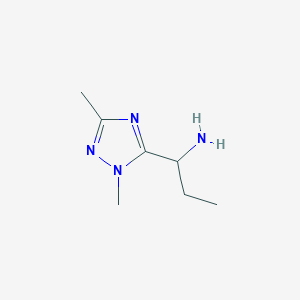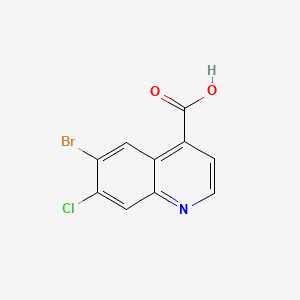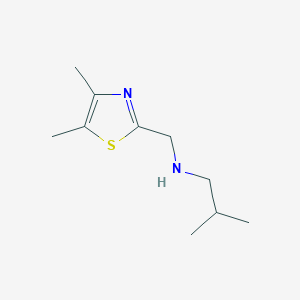
n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine: is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine typically involves the reaction of 4,5-dimethylthiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazole derivatives
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is often used in assays to study cell viability and proliferation. It is a key component in the MTT assay, which measures cellular metabolic activity.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anticancer properties and other medicinal uses.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine involves its interaction with cellular components. In the MTT assay, the compound is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to participate in redox reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): This compound is widely used in cell viability assays and shares a similar thiazole structure.
Thiazolyl Blue Tetrazolium Bromide: Another compound used in similar assays, known for its role in measuring cell proliferation.
Uniqueness: n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H18N2S |
|---|---|
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)5-11-6-10-12-8(3)9(4)13-10/h7,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
CYWFEDSLLFFAEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)CNCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


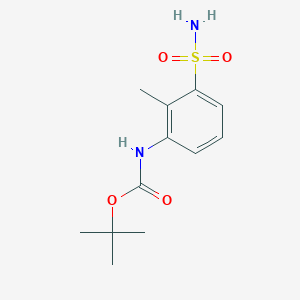
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)
![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
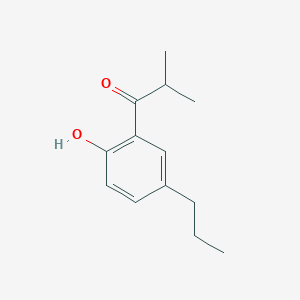
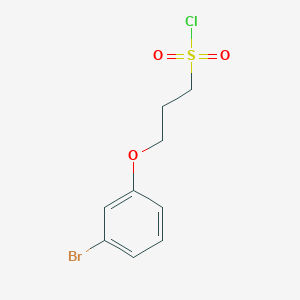


![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)
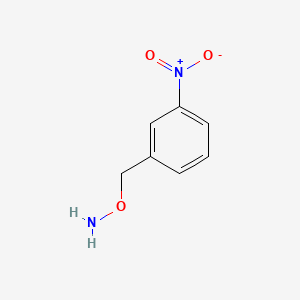
![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)
